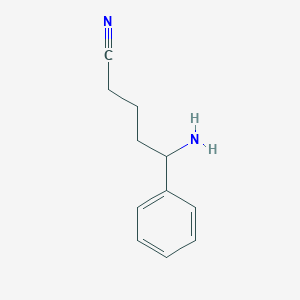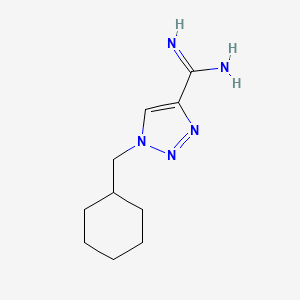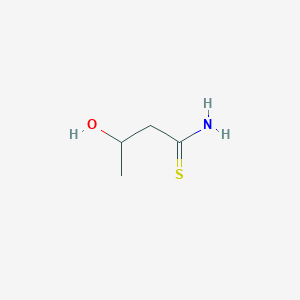
3-Hydroxybutanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutanethioamide is a compound that belongs to the class of thioamides, which are naturally occurring isosteres of amide bonds. In thioamides, the oxygen atom in the carbonyl group is replaced by a sulfur atom. This substitution alters the nucleophilicity and hydrogen bonding properties of the compound, making it significant in both chemical reactivity and non-covalent interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of thioamides, including 3-Hydroxybutanethioamide. One common approach involves the use of sulfuration agents. For example, the reaction of amines with carbon disulfide (CS₂) followed by hydrolysis can yield thioamides . Another method involves the reaction of amines with thiocarbonyl compounds under mild conditions .
Industrial Production Methods
In industrial settings, thioamides can be synthesized using catalyst-free three-component reactions. For instance, the reaction of phosphinic chlorides, amines, and elemental sulfur in water or under neat conditions can produce thioamides efficiently . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutanethioamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in thioamides can be oxidized to form sulfoxides or sulfones.
Reduction: Thioamides can be reduced to form corresponding amines.
Substitution: Thioamides can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioamides .
Scientific Research Applications
3-Hydroxybutanethioamide has a wide range of applications in scientific research:
Biology: Thioamides are used as probes to study protein and peptide folding and dynamics.
Medicine: Thioamides are incorporated into biologically active compounds to achieve improved target affinity and stability towards hydrolytic enzymes.
Industry: Thioamides are used in the production of pharmaceuticals and as building blocks in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxybutanethioamide involves its ability to mimic the amide function in biomolecules while retaining or developing biological activity. This is due to the altered hydrogen bonding properties and nucleophilicity of the sulfur atom compared to oxygen . The compound can interact with various molecular targets and pathways, influencing protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxybutanethioamide include:
Propylthiouracil: Used for treating hyperthyroidism.
Thiamazole: Another drug for hyperthyroidism.
Etionamide: An antibiotic used for treating tuberculosis.
Protionamide: Another antibiotic for tuberculosis.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions in chemical reactions and biological systems. Its ability to serve as a probe for studying protein dynamics and its role in the synthesis of heterocycles highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C4H9NOS |
|---|---|
Molecular Weight |
119.19 g/mol |
IUPAC Name |
3-hydroxybutanethioamide |
InChI |
InChI=1S/C4H9NOS/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7) |
InChI Key |
GVKGVMXQVZHJID-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13256375.png)

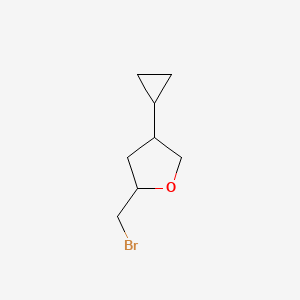
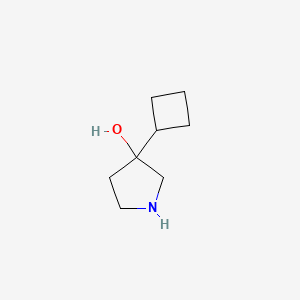
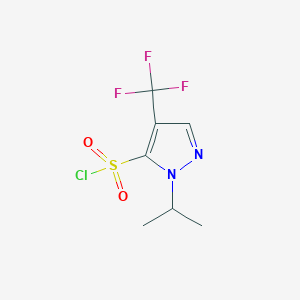
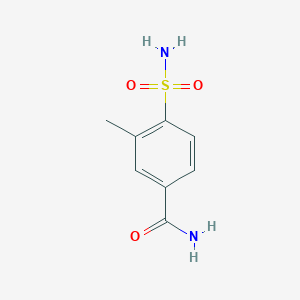
![2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13256400.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13256404.png)

![Benzyl[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13256412.png)


